Sulfadoxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Various Infections in Livestock

Field: Veterinary Medicine, Pharmacology

Application: Sulfadoxine is used to treat various infections in livestock.

Results: The treatment has been effective in preventing and treating various infections in livestock.

Prevention of Malaria in Travelers

Field: Travel Medicine, Pharmacology

Method: The treatment involves the administration of Sulfadoxine and pyrimethamine.

Results: This method has been effective in preventing malaria in travelers.

Treatment of Respiratory and Urinary Tract Infections

Field: Medical Science, Pharmacology

Application: Sulfadoxine is used, usually in combination with other drugs, for respiratory and urinary tract infections.

Method: The treatment involves the administration of Sulfadoxine in combination with other drugs.

Results: This method has been effective in treating respiratory and urinary tract infections.

Seasonal Malaria Chemoprevention

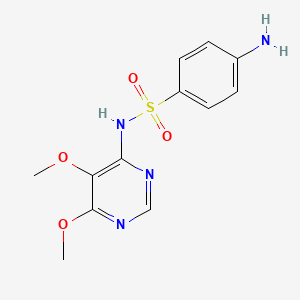

Sulfadoxine is a sulfonamide antibiotic characterized by its long-lasting effects, primarily used in combination with pyrimethamine to treat malaria. Its chemical formula is , and it features a pyrimidine ring with methoxy substituents at the 5- and 6-positions, along with a 4-aminobenzenesulfonamido group. This structure allows sulfadoxine to competitively inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in certain pathogens, particularly Plasmodium falciparum .

- Toxicity: Sulfadoxine can cause side effects like nausea, vomiting, and skin rashes [8]. In rare cases, it can lead to severe allergic reactions or bone marrow suppression [8].

- Contraindications: People with hypersensitivity to sulfa drugs, severe liver or kidney disease, or pregnant women should avoid Sulfadoxine [8].

Data source:

Sulfadoxine's primary mechanism of action involves the inhibition of dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin diphosphate to form dihydropteroate. This inhibition disrupts folate synthesis, essential for nucleic acid production and cellular growth in bacteria and protozoa . The competitive nature of this inhibition means that sulfadoxine mimics PABA, effectively blocking its incorporation into folate .

The synthesis of sulfadoxine typically involves several steps:

- Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine structure is synthesized.

- Introduction of methoxy groups: Methoxy substituents are added to the 5- and 6-positions of the pyrimidine ring.

- Coupling with sulfanilamide: The final step involves coupling the modified pyrimidine with sulfanilamide to form sulfadoxine .

These methods can vary in complexity and yield depending on the specific reagents and conditions used.

Sulfadoxine is primarily used for:

- Treatment of malaria: Often in combination with pyrimethamine (marketed as Fansidar) to combat chloroquine-resistant strains.

- Prophylaxis against malaria: Although its use for prevention has declined due to resistance issues.

- Veterinary medicine: Used in livestock to treat various infections .

Sulfadoxine interacts with several drugs due to its high protein binding affinity (approximately 94%). Notable interactions include:

- Warfarin: Increased anticoagulant effects due to displacement from plasma proteins.

- Sulfonylureas: Enhanced hypoglycemic effects.

- Phenytoin: Increased risk of toxicity due to altered metabolism .

Adverse effects can also arise from these interactions, particularly hypersensitivity reactions and hematologic issues.

Sulfadoxine shares structural and functional similarities with several other sulfonamides. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Characteristics |

|---|---|---|---|

| Sulfadiazine | Similar sulfonamide structure | Treatment of bacterial infections | Shorter half-life compared to sulfadoxine |

| Sulfamethoxazole | Similar sulfonamide structure | Treatment of urinary tract infections | Often combined with trimethoprim |

| Sulfanilamide | Basic sulfonamide structure | Treatment of bacterial infections | First sulfonamide discovered |

| Trimethoprim | Structural analog | Synergistic use with sulfamethoxazole | Inhibits dihydrofolate reductase |

Sulfadoxine stands out due to its long half-life and specific use against protozoal infections, particularly malaria, where it is often combined with pyrimethamine for enhanced efficacy .

Enzyme Target and Catalytic Function

Dihydropteroate synthase represents the primary molecular target of sulfadoxine in Plasmodium falciparum and related species [1] [2]. This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate, a critical intermediate in the folate biosynthesis pathway [3] [4]. The enzyme exhibits a characteristic triosephosphate isomerase barrel structure with an eight-stranded parallel β-sheet core surrounded by peripheral α-helices [3].

Table 1: DHPS Mutations Associated with Sulfadoxine Resistance

| Codon | Wild Type | Mutant | Mutation | Effect on Sulfadoxine Resistance | IC50 Fold Change | Geographical Distribution | Molecular Mechanism |

|---|---|---|---|---|---|---|---|

| S436 | Serine (S) | Alanine (A) / Phenylalanine (F) | S436A / S436F | Moderate increase | 2-5x | East Africa, Asia | Disrupts binding site architecture |

| A437 | Alanine (A) | Glycine (G) | A437G | High increase (Key mutation) | 5-10x | Worldwide (First to appear) | Loss of hydrophobic interactions with sulfadoxine |

| K540 | Lysine (K) | Glutamic acid (E) | K540E | Moderate increase | 2-3x | East/South Africa | Charge reversal affects binding site conformation |

| A581 | Alanine (A) | Glycine (G) | A581G | Minor increase | 1.5-2x | East Africa, Asia | Increased flexibility in binding region |

| A613 | Alanine (A) | Serine (S) / Threonine (T) | A613S / A613T | Minor increase | 1.5-2x | Africa, Asia | Reduced hydrophobic contacts |

| I431 | Isoleucine (I) | Valine (V) | I431V | Moderate increase | 2-4x | West/Central Africa | Unknown (emerging mutation) |

Competitive Inhibition Mechanism

Sulfadoxine functions as a competitive inhibitor of para-aminobenzoic acid binding to dihydropteroate synthase [1] [5] [6]. The molecular basis of this inhibition involves the structural similarity between sulfadoxine and para-aminobenzoic acid, allowing the drug to occupy the substrate binding site and prevent normal enzymatic function [5] [4]. Kinetic studies demonstrate that sulfadoxine exhibits competitive inhibition characteristics with Ki values ranging from 0.14 μM in sensitive strains to over 112 μM in highly resistant parasites [1].

The enzyme demonstrates ordered sequential binding kinetics, requiring dihydropterin pyrophosphate binding before para-aminobenzoic acid can associate with the active site [4]. This binding mechanism influences sulfadoxine inhibition patterns and contributes to the drug's specificity for the malaria parasite enzyme compared to host folate metabolism.

Quantitative Inhibition Parameters

Comprehensive enzyme kinetic analyses reveal that wild-type Plasmodium falciparum dihydropteroate synthase exhibits a Km value of 8.1 ± 2.9 μM for para-aminobenzoic acid and demonstrates high sensitivity to sulfadoxine inhibition with Ki values of 0.14 μM [1] [7]. Parasite extracts contain approximately 10 units of dihydropteroate synthase activity per milligram of protein, indicating the enzyme's essential role in parasite metabolism [7].

Table 2: Cumulative Resistance Patterns in DHPS Mutations

| Genotype | Mutations | Resistance Level | IC50 Range (μM) | Clinical Significance |

|---|---|---|---|---|

| Wild Type (SAKAA) | None | Sensitive | 0.1-0.5 | Fully susceptible to sulfadoxine |

| Single Mutant (SGKAA) | A437G | Low | 0.5-2.0 | Initial resistance development |

| Double Mutant (SGKEA) | A437G + K540E | Moderate | 2.0-10.0 | Reduced SP efficacy |

| Triple Mutant (SGEGA) | A437G + K540E + A581G | High | 10.0-50.0 | Significant treatment failure risk |

| Quadruple Mutant (FGEGA) | S436F + A437G + K540E + A581G | Very High | 50.0-112.0 | Severe resistance, treatment failure |

Structure-Activity Relationships in Sulfonamide Antimalarials

Molecular Recognition Elements

Structure-activity relationship studies reveal that sulfadoxine's antimalarial efficacy depends on specific molecular features that enable recognition by dihydropteroate synthase [8] [9]. The sulfonamide functional group (-SO2NH2) represents the essential pharmacophore for enzyme inhibition, while the pyrimidine ring system provides specificity for the malaria parasite enzyme [10] [11].

Comparative molecular field analysis of sulfonamide compounds demonstrates that steric and electrostatic properties significantly influence binding affinity [8]. The presence of electronegative substituents at specific positions enhances inhibitory potency, while bulky aromatic substituents can reduce activity through steric hindrance [8] [9].

Chemical Optimization Studies

Quantitative structure-activity relationship analyses of sulfonamide derivatives identify key structural determinants for enhanced antimalarial activity [9] [12]. Primary benzene sulfonamides exhibit variable antimalarial potency, with IC50 values ranging from 1.2 to 15.8 μM against Plasmodium falciparum [12] [13]. Structure modification studies demonstrate that carbohydrate moieties tethered to the sulfonamide core can improve selectivity and reduce cytotoxicity [9].

Table 3: Comparative Inhibition of DHPS by Sulfonamides

| Compound | Ki (μM) - Wild Type | Ki (μM) - Resistant | Fold Increase | Clinical Use |

|---|---|---|---|---|

| Sulfadoxine | 0.14 | 112 | 800 | Antimalarial (with pyrimethamine) |

| Sulfamethoxazole | 0.08 | 45 | 562 | Antibacterial |

| Sulfathiazole | 0.05 | 25 | 500 | Antibacterial |

| Dapsone | 0.02 | 15 | 750 | Antimalarial, anti-leprosy |

Cross-Resistance Patterns

Extensive cross-resistance studies demonstrate that mutations in dihydropteroate synthase confer similar levels of resistance across different sulfonamide compounds [1] [14]. The slope analysis of Ki values for various sulfa drugs shows no significant deviation from linearity, indicating that each amino acid change affects binding affinity equally for different inhibitors [1]. This suggests that sulfadoxine-resistant parasites exhibit cross-resistance to sulfamethoxazole, sulfathiazole, and dapsone through the same molecular mechanisms.

Resistance Mechanisms: Mutational Analysis of dhps Gene Variants

Primary Resistance Mutations

The A437G mutation in dihydropteroate synthase represents the critical initial step in sulfadoxine resistance development [15] [16] [17]. This substitution causes a loss of hydrophobic interactions between the alanine side chain and the sulfadoxine aromatic ring, significantly reducing binding affinity [14]. Molecular modeling studies demonstrate that the A437G mutation results in decreased stability of the drug-enzyme complex through disruption of key binding interactions.

Transfection studies using Plasmodium falciparum confirm that the A437G mutation alone confers a five-fold increase in sulfadoxine resistance, with IC50 values increasing from 120 ± 45 ng/ml to 614 ± 229 ng/ml [15]. This mutation appears first in field isolates and provides the foundation for subsequent resistance development.

Secondary Resistance Mechanisms

Additional mutations accumulate in a stepwise manner, with K540E and A581G representing the most clinically significant secondary changes [16] [18] [19]. The K540E mutation involves a charge reversal from positive to negative at position 540, located approximately 10 Å from the sulfadoxine binding site [14]. This change reorients critical contact residues and causes moderate alterations to binding site conformation.

The A581G mutation introduces increased flexibility in the binding region through replacement of alanine with the smaller glycine residue [14] [20]. Although located approximately 9 Å from the active site, this change affects nearby contact residues and contributes to reduced drug binding affinity.

Quintuple and Higher-Order Mutations

The combination of triple dihydrofolate reductase mutations (N51I/C59R/S108N) with double dihydropteroate synthase mutations (A437G/K540E) represents the quintuple mutant genotype associated with clinical treatment failure [21] [22]. Prevalence studies demonstrate that 78% of Plasmodium falciparum isolates in high-resistance areas carry this quintuple mutation pattern [21].

Molecular dynamics simulations reveal that sulfadoxine detaches from the binding site in A581G and A613S mutants before simulation completion, indicating severe disruption of drug-enzyme interactions [3]. The A613S mutation exhibits multimodal conformational dynamics, suggesting multiple equilibrium positions that compromise stable drug binding.

Synergistic Effects with Pyrimethamine and Other Antifolates

Molecular Basis of Synergy

The synergistic interaction between sulfadoxine and pyrimethamine arises from their sequential inhibition of the folate biosynthesis pathway [23] [24] [25]. Sulfadoxine blocks dihydropteroate synthase upstream, while pyrimethamine inhibits dihydrofolate reductase downstream, creating a dual blockade that prevents parasite folate metabolism [2] [26]. This combination produces antimalarial effects 100-1000 times more potent than either drug alone [24].

Table 4: Synergistic Effects of Sulfadoxine-Pyrimethamine Combination

| Drug Combination | Target Enzyme | Mechanism | IC50 (µM) | Folate Effect | Clinical Efficacy |

|---|---|---|---|---|---|

| Sulfadoxine alone | DHPS | Competitive inhibition of pABA binding | 10-50 | Completely antagonized by physiological folate | Poor (monotherapy ineffective) |

| Pyrimethamine alone | DHFR | Competitive inhibition of dihydrofolate reduction | 0.1-1.0 | Reduced by high folate levels | Limited (resistance develops rapidly) |

| Sulfadoxine + Pyrimethamine | DHPS + DHFR | Sequential blockade of folate pathway | 0.01-0.1 | Synergy maintained at low folate levels | High (100-1000x more potent than monotherapy) |

Folate-Dependent Interactions

The degree of synergy between sulfadoxine and pyrimethamine depends critically on prevailing folate concentrations [23] [27]. In folate-free conditions, sulfadoxine alone demonstrates potent antimalarial activity with IC50 values of 0.001 μM [27]. However, physiological folate concentrations (0.01 mg/L) cause a 1000-fold reduction in sulfadoxine activity, while high folate levels (1.0 mg/L) reduce pyrimethamine activity by 100-fold [27].

Table 5: Effect of Folate Concentration on Antifolate Drug Activity

| Parameter | Folate-free medium | Physiological folate (0.01 mg/L) | High folate (1.0 mg/L) | Fold Change |

|---|---|---|---|---|

| Sulfadoxine IC50 (µM) | 0.001 | 1.0 | 10.0 | 10,000x |

| Pyrimethamine IC50 (µM) | 0.01 | 0.05 | 0.5 | 50x |

| SP Combination IC50 (µM) | 0.001 | 0.01 | 0.1 | 100x |

Additional Antifolate Interactions

The combination maintains synergistic efficacy even when individual components lose activity due to folate interference [23]. Low concentrations of pyrimethamine (10⁻⁷ M) can restore sulfadoxine inhibition by blocking folate uptake and utilization pathways [23]. This suggests that pyrimethamine targets additional sites beyond dihydrofolate reductase, contributing to the restoration of dihydropteroate synthase as a relevant target for sulfadoxine.

Table 6: Biochemical Interaction Parameters for Sulfadoxine and Target Enzymes

| Enzyme | Substrate | Km (µM) | Inhibitor | Ki (µM) | Inhibition Type | Binding Affinity |

|---|---|---|---|---|---|---|

| DHPS (Wild Type) | pABA | 8.1 ± 2.9 | Sulfadoxine | 0.14 | Competitive | High |

| DHPS (A437G mutant) | pABA | 12.3 ± 3.5 | Sulfadoxine | 5.2 | Competitive | Reduced |

| DHPS (Triple mutant) | pABA | 15.7 ± 4.1 | Sulfadoxine | 112 | Competitive | Very Low |

| DHFR (Wild Type) | Dihydrofolate | 2.5 ± 0.8 | Pyrimethamine | 0.05 | Competitive | Very High |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.7 (LogP)

0.70

Appearance

Melting Point

190 - 194 °C

Storage

UNII

GHS Hazard Statements

H315 (50.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (60%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (50.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (10.91%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (39.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (10.91%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H411 (49.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Sulfadoxine is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic and antimalarial properties. Sulfadoxine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of parasitic folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

2: Kayentao K, Garner P, van Eijk AM, Naidoo I, Roper C, Mulokozi A, MacArthur JR, Luntamo M, Ashorn P, Doumbo OK, ter Kuile FO. Intermittent preventive therapy for malaria during pregnancy using 2 vs 3 or more doses of sulfadoxine-pyrimethamine and risk of low birth weight in Africa: systematic review and meta-analysis. JAMA. 2013 Feb 13;309(6):594-604. doi: 10.1001/jama.2012.216231. Review. PubMed PMID: 23403684; PubMed Central PMCID: PMC4669677.

3: Abdul-Ghani R, Farag HF, Allam AF. Sulfadoxine-pyrimethamine resistance in Plasmodium falciparum: a zoomed image at the molecular level within a geographic context. Acta Trop. 2013 Feb;125(2):163-90. doi: 10.1016/j.actatropica.2012.10.013. Epub 2012 Nov 3. Review. PubMed PMID: 23131424.

4: Aponte JJ, Schellenberg D, Egan A, Breckenridge A, Carneiro I, Critchley J, Danquah I, Dodoo A, Kobbe R, Lell B, May J, Premji Z, Sanz S, Sevene E, Soulaymani-Becheikh R, Winstanley P, Adjei S, Anemana S, Chandramohan D, Issifou S, Mockenhaupt F, Owusu-Agyei S, Greenwood B, Grobusch MP, Kremsner PG, Macete E, Mshinda H, Newman RD, Slutsker L, Tanner M, Alonso P, Menendez C. Efficacy and safety of intermittent preventive treatment with sulfadoxine-pyrimethamine for malaria in African infants: a pooled analysis of six randomised, placebo-controlled trials. Lancet. 2009 Oct 31;374(9700):1533-42. doi: 10.1016/S0140-6736(09)61258-7. Epub 2009 Sep 16. Review. PubMed PMID: 19765816.

5: ter Kuile FO, van Eijk AM, Filler SJ. Effect of sulfadoxine-pyrimethamine resistance on the efficacy of intermittent preventive therapy for malaria control during pregnancy: a systematic review. JAMA. 2007 Jun 20;297(23):2603-16. Review. PubMed PMID: 17579229.

6: Peters PJ, Thigpen MC, Parise ME, Newman RD. Safety and toxicity of sulfadoxine/pyrimethamine: implications for malaria prevention in pregnancy using intermittent preventive treatment. Drug Saf. 2007;30(6):481-501. Review. PubMed PMID: 17536875.

7: Hwang J, Bitarakwate E, Pai M, Reingold A, Rosenthal PJ, Dorsey G. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for uncomplicated malaria: a systematic review. Trop Med Int Health. 2006 Jun;11(6):789-99. Review. PubMed PMID: 16771999.

8: Bukirwa H, Critchley J. Sulfadoxine-pyrimethamine plus artesunate versus sulfadoxine-pyrimethamine plus amodiaquine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2006 Jan 25;(1):CD004966. Review. PubMed PMID: 16437507.

9: McIntosh HM, Jones KL. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2005 Oct 19;(4):CD000386. Review. PubMed PMID: 16235276.

10: Sibley CH, Hyde JE, Sims PF, Plowe CV, Kublin JG, Mberu EK, Cowman AF, Winstanley PA, Watkins WM, Nzila AM. Pyrimethamine-sulfadoxine resistance in Plasmodium falciparum: what next? Trends Parasitol. 2001 Dec;17(12):582-8. Review. PubMed PMID: 11756042.

11: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2001;(4):CD000386. Review. Update in: Cochrane Database Syst Rev. 2005;(4):CD000386. PubMed PMID: 11687077.

12: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2000;(2):CD000386. Review. Update in: Cochrane Database Syst Rev. 2001;(4):CD000386. PubMed PMID: 10796538.

13: McIntosh HM, Greenwood BM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine as a treatment for uncomplicated malaria--a systematic review. Ann Trop Med Parasitol. 1998 Apr;92(3):265-70. Review. PubMed PMID: 9713541.

14: Dorangeon PH, Marx-Chemla C, Quereux C, Fay R, Leroux B, Choisy H, Pinon JM, Wahl P. [The risks of pyrimethamine-sulfadoxine combination in the prenatal treatment of toxoplasmosis]. J Gynecol Obstet Biol Reprod (Paris). 1992;21(5):549-56. Review. French. PubMed PMID: 1401771.

15: Pearson RD, Hewlett EL. Use of pyrimethamine-sulfadoxine (Fansidar) in prophylaxis against chloroquine-resistant Plasmodium falciparum and Pneumocystis carinii. Ann Intern Med. 1987 May;106(5):714-8. Review. PubMed PMID: 3551713.